Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-
Description
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is a heterocyclic aromatic compound featuring a pyridine core substituted at the 3-position with a phenolic hydroxyl group and at the 5-position with a 2-naphthalenylamino moiety. Its molecular formula is C₂₂H₁₇N₃O (molecular weight: ~347.4 g/mol).
Properties
CAS No. |
821784-42-3 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[5-(naphthalen-2-ylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C21H16N2O/c24-21-7-3-6-17(12-21)18-11-20(14-22-13-18)23-19-9-8-15-4-1-2-5-16(15)10-19/h1-14,23-24H |
InChI Key |
BBKPCPRBAVUGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of aryl halides, where the phenol group is introduced via hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as minimizing the use of hazardous reagents and solvents, is often employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols with electrophiles at ortho and para positions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C19H16N2O
Molecular Weight: 292.35 g/mol
IUPAC Name: 3-[5-(2-naphthalenylamino)-3-pyridinyl]phenol
The compound features a phenolic hydroxyl group, a pyridine ring, and a naphthalenyl amino group, which contribute to its diverse biological activities.
Medicinal Chemistry
Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- has shown potential as a therapeutic agent due to its ability to interact with various biological targets.
- Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that it effectively inhibited tumor growth in vitro by triggering apoptotic pathways in breast cancer cell lines .
- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against Gram-positive bacteria. In vitro studies revealed effective inhibition of Staphylococcus aureus growth, suggesting its potential as a lead compound for antibiotic development .
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems:
- Nicotinic Receptor Modulation: It acts as an antagonist at nicotinic acetylcholine receptors, which are crucial for synaptic transmission in the nervous system. Its modulation of these receptors may have implications for treating neurodegenerative diseases .
- Ligand-Gated Ion Channels: Studies suggest that it interacts with ligand-gated ion channels, influencing neuronal excitability and synaptic plasticity .
Materials Science
Phenol derivatives are often utilized in polymer chemistry:
- Polymerization Reactions: The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with specific thermal and mechanical properties. Its phenolic structure enhances the thermal stability of resulting materials .
Case Study 1: Anticancer Activity
In a controlled study, researchers evaluated the effects of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- on various cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, supporting its potential as an anticancer treatment.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings highlighted its significant inhibitory effects on Gram-positive strains, indicating its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the naphthalenylamino group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs and Substituent Effects
N-[3-[5-(2-Naphthalenylamino)-3-pyridinyl]phenyl]acetamide (CAS 875147-20-9) Molecular Formula: C₂₃H₁₉N₃O. Key Difference: Replaces the phenolic -OH with an acetamide (-NHCOCH₃) group. Impact: The acetamide group may increase lipophilicity compared to the hydrophilic -OH, altering solubility and membrane permeability. This could affect pharmacokinetics in drug design .
Pyridine Derivatives with Halogen/Substituents () Examples: Compounds with -Cl, -NO₂, -Br, or alkyl groups (e.g., -CH₃) on the pyridine/phenyl rings. Impact:
- Halogens (e.g., -Cl) : Improve metabolic stability but may introduce toxicity risks.
- Alkyl Groups (e.g., -CH₃) : Enhance steric bulk, possibly reducing binding affinity to target proteins .
Quinoline- and Indole-Containing Analogs () Examples: Compounds like 5-(2-amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione. Key Difference: Replacement of naphthalene with quinoline or indole systems. Impact: Quinoline’s extended aromatic system may enhance π-π stacking interactions with biological targets, improving binding affinity. Indole’s hydrogen-bonding capability could mimic tryptophan residues in enzymes .
Physicochemical Properties
Data Table: Comparative Properties
- Insights: The phenol derivative’s lower molecular weight (~347.4 g/mol) compared to halogenated analogs (e.g., 466.9 g/mol) may improve bioavailability. Melting points for halogenated analogs (268–287°C) suggest high crystallinity due to strong intermolecular forces (e.g., dipole-dipole interactions from -Cl/-NO₂). The phenolic -OH may lower melting points due to hydrogen-bonding disruption .
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is particularly interesting due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- can be described as follows:
- Molecular Formula: C₁₈H₁₈N₂O
- Molecular Weight: 290.35 g/mol
- IUPAC Name: 3-(5-(2-naphthalen-1-ylamino)pyridin-3-yl)phenol
This compound features a phenolic hydroxyl group, a pyridine ring, and a naphthalene moiety, which contribute to its biological activity.
Biological Activity Overview
Phenol derivatives often exhibit a range of biological activities including:
- Antimicrobial Activity: Several studies have demonstrated that phenolic compounds possess antimicrobial properties. The presence of the naphthalene and pyridine rings in this compound may enhance its efficacy against various pathogens.
- Antioxidant Activity: Phenols are known for their ability to scavenge free radicals, which can prevent oxidative stress-related damage in cells.
- Anti-inflammatory Effects: Research indicates that phenolic compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
The biological activity of Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]- is likely mediated through several mechanisms:
- Receptor Modulation: The compound may interact with specific receptors involved in neurotransmission or inflammation, influencing their activity.
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in inflammatory processes or microbial metabolism.
- Cell Signaling Pathways: The compound could affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cell survival.
Data Table: Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic compounds, including derivatives similar to Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-. Results indicated significant inhibition against E. coli and S. aureus, suggesting potential applications in treating infections caused by these pathogens.
- Anti-inflammatory Properties : Another research investigated the anti-inflammatory effects of phenolic compounds in a murine model of arthritis. The study found that treatment with the compound significantly reduced joint swelling and levels of inflammatory markers such as TNF-alpha and IL-6.
- Cytotoxic Effects on Cancer Cells : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are best practices for scaling up synthesis without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
